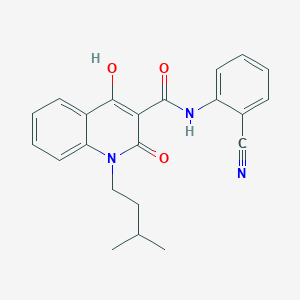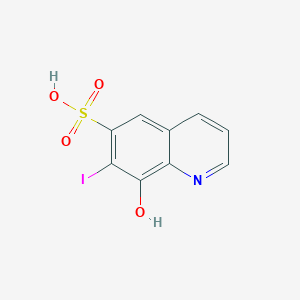
N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common.
化学反応の分析
Types of Reactions
Quinoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
Quinoline derivatives are used as intermediates in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and anti-inflammatory agents.
Industry
In the industrial sector, quinoline derivatives are used in the production of corrosion inhibitors and as additives in lubricants.
作用機序
The mechanism of action of quinoline derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological molecules such as enzymes, receptors, and nucleic acids. For example, antimalarial quinolines inhibit the heme polymerase enzyme in Plasmodium parasites.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness
The specific structure of 4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE, with its unique substituents, may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-14(2)11-12-25-18-10-6-4-8-16(18)20(26)19(22(25)28)21(27)24-17-9-5-3-7-15(17)13-23/h3-10,14,26H,11-12H2,1-2H3,(H,24,27) |
InChIキー |
LZRGNRUDVWSOQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B11994414.png)

![ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11994424.png)
![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)

![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)

